Superior Commercial Purity of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid Compared to Common Analogs
The commercial purity of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (CAS 1088994-22-2) is consistently reported at or above 99.2%, with specialized vendors achieving 99.94% . In contrast, the commercially available unsubstituted analog, 2-(pyrimidin-2-yl)benzoic acid (CAS 400892-62-8), is typically supplied at a purity of 95-97% . This quantifiable difference in purity is critical for drug discovery workflows, as higher purity intermediates reduce the risk of introducing unidentified impurities that could confound biological assay results or necessitate additional purification steps.
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | 99.2% (ChemicalBook) / 99.94% (MedChemExpress) |
| Comparator Or Baseline | 2-(pyrimidin-2-yl)benzoic acid (unsubstituted analog) |
| Quantified Difference | +2.2% to +4.94% higher purity for the target compound |
| Conditions | HPLC analysis of commercial lots; vendor specification sheets. |
Why This Matters
Higher baseline purity minimizes the risk of off-target effects and irreproducible results in downstream biological assays, directly influencing procurement decisions for sensitive medicinal chemistry campaigns.
